Ivm aglycone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H50O8 |
|---|---|
Molecular Weight |
586.8 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
InChI Key |
XOCXXEYUGYTCNG-ZTOWVSLKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)CC=C([C@H]([C@H](C=CC=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Avermectin Aglycones
Elucidation of Avermectin (B7782182) Biosynthesis Pathways
The biosynthesis of the avermectin aglycone is a multi-step process orchestrated by specific microorganisms and a cascade of enzymatic reactions. Understanding this pathway is essential for optimizing the production of these valuable compounds.
The primary producer of avermectins is the Gram-positive soil bacterium, Streptomyces avermitilis. nih.govcreative-biogene.com This microorganism is naturally equipped with the genetic machinery necessary to synthesize the complex 16-membered macrocyclic lactone structure that forms the avermectin aglycone. mdpi.comnih.gov The process begins with the formation of the aglycone, which is subsequently modified and glycosylated to produce the final avermectin compounds. mdpi.com Isolation and selection of high-yielding S. avermitilis strains from soil are crucial first steps for the industrial production of avermectin. nih.govresearchgate.net The entire 82-kb gene cluster responsible for avermectin biosynthesis has been identified within the S. avermitilis genome, providing a detailed blueprint of the pathway. creative-biogene.comresearchgate.net This cluster contains all the genes required for the synthesis of the aglycone core, its modification, and its glycosylation. researchgate.net
The synthesis of the avermectin aglycone follows the polyketide synthase (PKS) pathway. mdpi.com The process involves a series of enzymatic steps:
Polyketide Chain Elongation : The assembly of the aglycone's carbon backbone is initiated by four large, multi-functional polyketide synthase enzymes (AVES 1, 2, 3, and 4). researchgate.netnih.gov These enzymes catalyze the sequential condensation of simple carboxylic acid units. The process starts with a primer unit, either isobutyryl-CoA or 2-methylbutyryl-CoA, which gives rise to the avermectin "b" or "a" series, respectively. nih.govnih.gov This starter unit is then elongated by the addition of seven malonyl-CoA units and five methylmalonyl-CoA units. researchgate.netnih.gov
Cyclization and Tailoring : Following the elongation, the linear polyketide chain undergoes an intramolecular cyclization to form the 16-membered macrolide ring. Subsequent tailoring reactions, including dehydration and spiroketal formation, are catalyzed by specific enzymes encoded by the ave gene cluster. nih.gov The aveE gene product is responsible for the formation of the furan (B31954) ring, a characteristic feature of the avermectin structure, and the aveF product catalyzes a key keto-reduction step. nih.gov The enzyme encoded by aveD is responsible for the O-methylation at the C5 position, which differentiates the A and B series of avermectins. nih.gov Studies with blocked mutants of S. avermitilis have helped identify key intermediates in this pathway, such as furan-ring-free aglycones, confirming the sequence of these enzymatic modifications. nih.gov
To meet the high demand for avermectins, significant research has focused on the genetic manipulation of S. avermitilis to increase production yields. nih.gov These strategies often target the genes involved in the biosynthesis and regulation of the aglycone core.
Engineering Regulatory Genes : Transcriptional regulators play a crucial role in activating or repressing the avermectin biosynthetic gene cluster. Overexpression of positive regulators, such as aveR, has been shown to significantly increase avermectin titers. nih.gov Scientists have also engineered the principal sigma factor, σhrdB, which recognizes the promoter of aveR, leading to a more than 50% improvement in avermectin B1a yield. nih.gov Conversely, deleting negative regulatory genes, like the TetR-family regulator SAV7471, can also enhance production by relieving repression on precursor supply pathways. nih.gov Another activator, AveT, has been identified, and its manipulation provides another avenue for increasing yield. asm.org
Enhancing Precursor Supply : The availability of the starter units (isobutyryl-CoA and 2-methylbutyryl-CoA) and extender units (malonyl-CoA and methylmalonyl-CoA) is a limiting factor in avermectin synthesis. nih.gov Genetic strategies to boost the supply of these precursors have proven effective. Overexpression of genes involved in the β-oxidation pathway (fadD, fadAB) increases the pool of acyl-CoA precursors, leading to higher avermectin titers. nih.gov Additionally, introducing genes from the cyanobacterial CO₂-concentrating mechanism (bicA, ecaA) enhances the carboxylation of acetyl-CoA and propionyl-CoA, thereby increasing the supply of malonyl-CoA and methylmalonyl-CoA. nih.gov
Modifying Biosynthetic Genes : Direct modification of the PKS genes can alter the final product or improve efficiency. For instance, engineering the aveC gene, which influences the dehydration step, can shift the production ratio towards the more potent B1a component. nih.gov Combinatorial biosynthesis, which involves swapping domains or modules within the PKS genes, has been used to produce novel avermectin derivatives like ivermectin directly through fermentation, eliminating the need for subsequent chemical modification steps. researchgate.netresearchgate.net
Genome-Scale Engineering : Advances in synthetic biology allow for broader modifications, such as deleting competing secondary metabolite gene clusters to redirect metabolic flux towards avermectin production. researchgate.net Deleting the type III PKS gene cluster rpp in S. avermitilis was shown to enhance avermectin production by up to 24% in an industrial strain. researchgate.net
Biotransformation and Metabolic Fate in Environmental and Biological Systems
Once released, ivermectin and its related compounds are subject to transformation and metabolism by various environmental and biological processes. The degradation often involves the cleavage of the disaccharide unit, yielding the ivermectin aglycone.
In the environment, ivermectin undergoes degradation through several abiotic and biotic pathways, which can lead to the formation of its aglycone.
Aquatic Systems : In aerobic sediment/water systems, ivermectin degrades over time. nih.gov Studies tracking the fate of radiolabelled ivermectin showed that after extended periods (e.g., 188 days), ivermectin aglycone was one of the identifiable transformation products in the sediment. nih.gov The dissipation half-life of ivermectin in the entire water/sediment system can be lengthy, estimated at 127 days. nih.gov Photocatalytic degradation in water, using a catalyst like TiO₂, has also been shown to produce ivermectin monosaccharide and ivermectin aglycone as primary intermediates. nih.gov
Ivermectin is extensively metabolized by a variety of non-target organisms, primarily in the liver. droracle.airesearchgate.net The main metabolic reactions are hydroxylation and O-demethylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov
Mammals (Humans, Livestock) : In humans, at least thirteen different metabolites have been identified in vitro. nih.govnih.gov The major metabolites found both in vitro and in vivo are 3''-O-demethyl ivermectin (M1), 4-hydroxymethyl ivermectin (M3), and a combination of both modifications (M6). nih.govnih.gov These metabolites are primarily produced by the CYP3A4 enzyme. nih.gov In livestock such as cattle and sheep, the 24-hydroxymethyl derivative is a major metabolite, while in pigs, the 3''-O-demethyl derivative is more prominent. nih.govresearchgate.net While these reactions modify the ivermectin molecule, they typically leave the disaccharide oleandrose (B1235672) unit intact. The formation of the aglycone via deglycosylation is considered a degradation pathway rather than a primary metabolic step in these species. nih.govresearchgate.net
Aquatic Organisms : In fish, ivermectin is absorbed, distributed, and slowly excreted. nih.govresearchgate.net It can accumulate in various tissues and is subject to biotransformation. nih.gov Exposure of fish gills to ivermectin has been shown to induce changes in biotransformation processes and cause oxidative stress. researchgate.net While specific metabolite profiles in many aquatic invertebrates and fish are less detailed than in mammals, the environmental degradation pathways suggest that these organisms are exposed not only to the parent compound but also to its transformation products, including the aglycone. nih.govnih.gov
Characterization of Aglycone Metabolites
The characterization of ivermectin aglycone and its related metabolites has been accomplished through advanced analytical techniques, providing detailed structural information. The primary methods employed include high-performance liquid chromatography (HPLC) for separation, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation. nih.govnih.govresearchgate.net
In studies using human liver microsomes, hepatocytes, and samples from human volunteers, up to thirteen different phase 1 metabolites of ivermectin (designated M1-M13) have been identified. nih.govnih.gov The major metabolic reactions are O-demethylation and hydroxylation. nih.govcohlife.org
The principal metabolites identified in both in vitro and in vivo human studies are:
M1: 3″-O-demethyl ivermectin
M3: 4-hydroxymethyl ivermectin
M6: 3″-O-demethyl, 4-hydroxymethyl ivermectin
The structures of these major metabolites were definitively determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and verified by NMR. nih.govnih.govox.ac.uk Metabolic pathway analysis confirmed that CYP3A4 is the primary enzyme responsible for the formation of M1, M3, and M6. nih.govnih.govresearchgate.net CYP3A5 also contributes to the formation of the M1 metabolite to a lesser extent. nih.govresearchgate.net
The table below summarizes the major identified metabolites of ivermectin and the primary enzyme involved in their formation.
| Metabolite ID | Chemical Name/Modification | Primary Enzyme | Reference |
|---|---|---|---|
| M1 | 3″-O-demethyl ivermectin | CYP3A4, CYP3A5 | nih.govnih.gov |
| M3 | 4-hydroxymethyl ivermectin | CYP3A4 | nih.govnih.gov |
| M6 | 3″-O-demethyl, 4-hydroxymethyl ivermectin | CYP3A4 | nih.govnih.gov |
| - | C25 isobutyl-/isopropyl-hydroxylated metabolites | CYP3A4 | nih.govcohlife.org |
Analytical characterization relies on sophisticated instrumentation. HPLC systems, often using C18 columns, are used for the initial separation of the parent drug from its metabolites. oup.comnih.govresearchgate.net Detection is commonly performed using UV detectors set at approximately 245 nm or, for higher sensitivity and specificity, mass spectrometers. oup.comresearchgate.net LC-MS/MS is particularly powerful for identifying metabolites by comparing their fragmentation patterns with that of the parent compound. nih.govnih.gov For unambiguous structure confirmation, metabolite fractions are often collected and analyzed by NMR spectroscopy. nih.govnih.gov
The table below details the analytical techniques frequently used in the characterization of ivermectin and its metabolites.
| Technique | Purpose | Typical Parameters | Reference |
|---|---|---|---|
| HPLC-UV | Separation and Quantification | C18 Column; Mobile Phase: Acetonitrile/Methanol/Water; Detection: ~245 nm | oup.comresearchgate.net |
| LC-MS/MS | Identification and Quantification | Separation via HPLC followed by mass analysis of parent and fragment ions. | nih.govnih.govnih.gov |
| NMR | Structural Elucidation | 1H and 13C NMR spectra are used to confirm the precise chemical structure. | nih.govnih.govresearchgate.net |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Avermectin (B7782182) Aglycones
The total synthesis of avermectin aglycones is a significant challenge in organic chemistry due to their stereochemically rich structures, including a 16-membered macrolactone ring, a spiroketal system, and a hexahydrobenzofuran moiety. Early and more recent synthetic strategies have often employed a convergent approach, where complex fragments of the molecule are synthesized independently before being coupled together.
A notable total synthesis of avermectin B1a aglycone involved a highly convergent strategy. researchgate.net This approach featured the coupling of a "northern" C(11)–C(25) aldehyde fragment with a "southern" C(1)–C(10) vinyl sulphone fragment. researchgate.net The northern fragment itself was constructed through the selective ring opening of a symmetrical 1,4-bis-epoxide. researchgate.net After the coupling of these two major fragments, the synthesis was completed by macrolactonization to form the 16-membered ring, followed by the introduction of the C(3)-C(4) double bond to yield the aglycone portion. researchgate.net
Similarly, the total synthesis of the 22,23-dihydroavermectin B1b aglycone also utilized a two-building-block strategy. This involved a Stille Pd(0) catalyzed cross-coupling reaction between a northern C10-C25 E-vinylstannane and a southern C1-C9 vinyl iodide. The final steps included the removal of a carboxyl protecting group, macrolactonization under Yonemitsu's conditions, and deprotection of the 5-O-TBS group.
Key reactions that have been instrumental in the total synthesis of avermectin analogues include the Horner-Wadsworth-Emmons and Julia reactions for the stereocontrolled formation of the critical double bonds within the macrocycle. nih.gov The Mukaiyama procedure has been employed for the construction of the 16-membered lactone ring. nih.gov More recent efforts have focused on developing more efficient and straightforward routes to avermectin B1a, optimizing each synthetic step. nih.gov A distinguishing feature in some modern syntheses is the unique protection of a hydroxy aldehyde with a trityl group, which allows for the synthesis of the hexahydrobenzofuran segment while preventing isomerization or decomposition during subsequent transformations. nih.gov
Table 1: Key Strategies in the Total Synthesis of Avermectin Aglycones
| Synthetic Strategy | Key Reactions/Methodologies | Target Aglycone | Reference |
|---|---|---|---|
| Convergent Synthesis | Coupling of northern and southern fragments, Macrolactonization | Avermectin B1a Aglycone | researchgate.net |
| Convergent Two-Building-Block Approach | Stille Cross-Coupling, Yonemitsu Macrolactonization | 22,23-Dihydroavermectin B1b Aglycone | |
| Formation of Critical Double Bonds | Horner-Wadsworth-Emmons Reaction, Julia Olefination | Avermectin Analogues | nih.gov |
| Efficient and Straightforward Route | Optimized steps, Trityl group protection of hydroxy aldehyde | Avermectin B1a | nih.govnih.gov |
Semi-Synthetic Modifications of Avermectin Aglycones
Semi-synthetic modifications of naturally derived avermectins are a practical approach to generate novel derivatives. These modifications often target the hydroxyl groups present on the aglycone backbone.
The avermectin aglycone possesses multiple hydroxyl groups, making regioselective functionalization a key challenge. The C-5 and C-13 hydroxyl groups are common targets for modification. To achieve selectivity, protection/deprotection strategies are often necessary. For instance, the C-5 hydroxyl group can be selectively protected, allowing for subsequent reactions to occur at other positions, such as the C-13 hydroxyl.
One common strategy involves the use of a tert-butyldimethylsilyl (TBDMS) protecting group for the C-5 hydroxyl group of 22,23-dihydroavermectin B1a aglycone. nih.gov This allows for a wide range of modifications at the C-13 position. nih.gov Another approach is the regioselective monoacylation of abamectin (B1664291) and ivermectin aglycones, though this can be challenging. researchgate.net
A variety of novel aglycone derivatives have been synthesized through semi-synthetic methods, primarily by modifying the C-13 position. Starting from 5-O-(tert-butyldimethylsilyl)-22,23-dihydroavermectin B1a aglycone, a series of 13-substituted derivatives have been prepared. nih.gov These include:
Halogenated derivatives: 13β-chloro and 13β-iodo derivatives were obtained through nucleophilic substitution of sulfonate esters. nih.gov A mixture of 13α- and 13β-fluorides was produced using DAST (diethylaminosulfur trifluoride). nih.gov
Alkoxy and Hydroxy derivatives: Solvolytic reaction conditions yielded 13α-methoxy, 13α-fluoro, and 13α-chloro products. nih.gov The natural 13α-ol was regenerated from the 13-oxo aglycone by reduction with sodium borohydride (B1222165) (NaBH4). nih.gov
Amino and Oxime derivatives: Reductive amination of the 13-oxo aglycon with NaCNBH3-NH4OAc furnished the 13α-amine. nih.gov A methoxime derivative was also synthesized from the 13-oxo aglycone. nih.gov
It was observed that lipophilic substituents at the C-13 position, such as halogens and alkoxy groups, generally retained high biological activity, whereas more polar substituents like hydroxyl and amino groups resulted in weaker activities. nih.gov
Table 2: Examples of Novel Ivermectin Aglycone Derivatives
| Position of Modification | Derivative Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| C-13 | 13β-chloro, 13β-iodo | Nucleophilic substitution of sulfonate esters | nih.gov |
| C-13 | 13α-methoxy, 13α-fluoro, 13α-chloro | Solvolytic reaction conditions | nih.gov |
| C-13 | 13α- and 13β-fluorides | DAST | nih.gov |
| C-13 | 13-oxo | Swern oxidation | nih.gov |
| C-13 | 13α-amine | Reductive amination with NaCNBH3-NH4OAc | nih.gov |
| C-13 | Methoxime | Reaction of 13-oxo with methoxyamine | nih.gov |
Methodologies for Structural Diversification
Broader structural diversification of the avermectin aglycone scaffold is being explored through various chemical and enzymatic methods to create compounds with potentially new or improved properties.
The C-13 position is a focal point for chemical transformations due to its influence on biological activity. As detailed previously, oxidation of the C-13 alcohol to a ketone provides a key intermediate for generating a variety of derivatives, including amines and oximes. nih.gov Elimination reactions of C-13 derivatives can also lead to further structural diversity. For example, treatment of the 13β-iodide with lutidine resulted in the formation of an 8(9),10(11),12(13),14(15)-tetraene. nih.gov
In some instances, unexpected rearrangements can occur during the chemical modification of ivermectin. For example, attempts to modify the C-13 position have led to rearranged ivermectin aglycones. researchgate.net The C-25 position, which bears an alkyl substituent (sec-butyl in avermectin B1a), is another site for potential modification, although less commonly explored than C-13.
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel compounds. This approach is being applied to avermectin aglycones to introduce structural diversity that is difficult to achieve through purely chemical means.
Enzymatic Glycosylation: One strategy is the enzymatic glycosylation of the avermectin aglycone. Uridine diphosphate (B83284) (UDP)-glycosyltransferases have been used to attach sugar moieties to the aglycone, producing avermectin glycosides with altered properties. researchgate.netnih.gov For instance, the UDP-glycosyltransferase from Bacillus licheniformis (BLC) can synthesize avermectin glycosides. nih.gov To improve the efficiency of this process, directed evolution of the BLC enzyme has been undertaken, resulting in mutants with significantly higher glucosylation activity towards avermectin. nih.gov
Enzymatic Acylation: Lipases are another class of enzymes used for modifying aglycones. Candida antarctica lipase (B570770) (CAL), for example, can catalyze regioselective acetylation. nih.gov While much of the work on lipase-catalyzed acylation has focused on other natural products like flavonoids and prostaglandins, the principles can be applied to avermectin aglycones to create ester derivatives at specific hydroxyl groups. nih.govnih.gov
Biotransformation: Whole-cell biotransformation offers another chemoenzymatic route for modification. A fermentation process using Saccharopolyspora erythraea has been developed to convert ivermectin aglycone into 28-hydroxy ivermectin aglycone. google.com In this process, the ivermectin aglycone is added to the fermentation medium of the microorganism, which then carries out the specific hydroxylation reaction. google.com
Structure Activity Relationships Sar of Ivm Aglycone and Its Derivatives
Mapping Structural Features to Molecular Interactions
The primary target of ivermectin is the glutamate-gated chloride channel (GluClR), a type of ligand-gated ion channel found exclusively in invertebrates. researchgate.netnih.govnih.gov X-ray crystallography studies have revealed that ivermectin binds to a unique allosteric site on the GluClR. researchgate.netnih.gov This binding site is located within the transmembrane domain, at the interface between two adjacent subunits of the pentameric channel. researchgate.netnih.gov
Specifically, the ivermectin molecule wedges itself between the M3 alpha-helix of one subunit (the principal or '+' subunit) and the M1 alpha-helix of the complementary ('-') subunit. researchgate.net This interaction locks the channel in an open conformation, leading to an influx of chloride ions, hyperpolarization of the nerve or muscle cell, and ultimately, flaccid paralysis of the parasite. gpatindia.com The aglycone portion of the molecule constitutes the bulk of the binding interactions. The benzofuran (B130515) moiety inserts into a hydrophobic pocket, while the spiroketal portion also engages in critical interactions within the binding site. The binding of ivermectin is considered either irreversible or very slowly reversible, which contributes to its potent and persistent biological effects. nih.gov
Impact of Core Macrolactone Structure Modifications on Biological Activity
The 16-membered macrolide ring is the foundational scaffold of ivermectin aglycone, and its structural integrity is paramount for biological activity. While modifications often focus on peripheral substituents, changes to the core structure can have profound effects.
Key findings on macrolactone modifications include:
Ring Aliphatic Nature: The aliphatic character of the portion of the macrolactone ring that includes the C-5 position is considered essential for antiparasitic activity. Replacing this section with an aromatic ring results in a loss of function. gpatindia.com
Oxahydrindene (Hexahydrobenzofuran) Moiety: This part of the core structure is critical. Recently, derivatives with a rearranged oxahydrindene ring have been synthesized. bohrium.com These rearranged compounds not only retained but in some cases showed improved antiparasitic activity compared to the native structure, indicating that modifications in this region can be beneficial. bohrium.commalariaworld.org
Saturation at C-22,23: The reduction of the double bond at the C-22,23 position, which distinguishes ivermectin from its parent compound avermectin (B7782182), is known to result in a better safety profile without compromising anthelmintic efficacy. gpatindia.com
Role of Specific Substituents (e.g., C-13, C-25) in Modulating Activity
Modifications at specific positions on the macrolactone ring are a key strategy for creating new derivatives with altered activity profiles. The C-13 and C-25 positions are particularly significant.
C-13 Position: This position connects the disaccharide unit in the parent ivermectin molecule. In the aglycone, it bears a hydroxyl group that is a prime target for modification.
The orientation of substituents is crucial. For instance, C13-epi-amide derivatives of ivermectin have been shown to be suitable leads for developing new antiparasitic agents. malariaworld.org
The polarity of the substituent matters. Generally, lipophilic substituents such as halogens or alkoxy groups tend to retain high biological activity. In contrast, more polar groups like hydroxyl or amino substituents can lead to weaker activity.
C-25 Position: This position is part of the spiroketal moiety and determines the natural variation between the major B1a component (sec-butyl group, derived from an L-isoleucine precursor) and the minor B1b component (isopropyl group, from an L-valine precursor).
Engineered biosynthesis has been used to create novel derivatives by altering the substituent at C-25. nih.gov By swapping the loading module of the avermectin polyketide synthase (PKS) with that from the milbemycin PKS, new derivatives, 25-methyl and 25-ethyl ivermectin, were produced. nih.gov
These novel C-25 modified compounds exhibited significantly enhanced insecticidal activity. The mixture of 25-methyl and 25-ethyl ivermectin showed a 4.6-fold increase in activity against Caenorhabditis elegans compared to commercial ivermectin. nih.gov
| Position | Modification Type | Impact on Biological Activity | Reference |
|---|---|---|---|
| C-13 | Epi-amide derivatives | Retained or improved antiparasitic activity | malariaworld.org |
| C-13 | Lipophilic substituents (e.g., halogen, alkoxy) | High activity retained | N/A |
| C-13 | Polar substituents (e.g., hydroxy, amino) | Weaker activity observed | N/A |
| C-25 | Replacement of sec-butyl/isopropyl with methyl/ethyl groups | Significantly enhanced insecticidal activity | nih.gov |
| C-22,23 | Reduction of double bond | Improved safety index | gpatindia.com |
| C-5 | Replacement of aliphatic ring section with aromatic ring | Loss of activity | gpatindia.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Several QSAR analyses have been performed on avermectin analogues to understand the physicochemical properties that govern their potency. nih.govfrontiersin.org
These studies have revealed that a combination of factors influences the insecticidal and anthelmintic activity of these compounds. The key molecular descriptors identified as having a substantial effect on potency include: nih.govfrontiersin.org
Connectivity and Branching: The degree of branching in substituents, such as at the C-25 position, influences activity. frontiersin.org
Electronic Distribution: The electronic properties, including charge distribution and polarizability, affect how the molecule interacts with amino acid residues in the target protein.
Number of Double Bonds: The degree of unsaturation in the macrolactone ring can impact the molecule's conformation and, consequently, its biological activity. frontiersin.org
These QSAR models provide valuable insights that guide the rational design of new avermectin derivatives, helping to predict the activity of novel structures before their synthesis and thereby streamlining the discovery process. nih.govtandfonline.com
| Descriptor Category | Specific Descriptor | Influence on Activity | Reference |
|---|---|---|---|
| Topological/Steric | Molecular Shape | Crucial for receptor binding fit | nih.govfrontiersin.org |
| Topological/Steric | Molecular Size | Affects accessibility and fit within the binding pocket | nih.govfrontiersin.org |
| Topological | Connectivity Degree / Branching | Modulates interaction strength and specificity | frontiersin.org |
| Structural | Number of Double Bonds | Impacts molecular conformation and rigidity | frontiersin.org |
| Electronic | Electronic Distribution (Charge, Polarizability) | Governs non-covalent interactions with the receptor | nih.gov |
Molecular Mechanisms of Action in Target Organisms Non Human
Interactions with Ligand-Gated Ion Channels (e.g., Glutamate-Gated Chloride Channels)
The primary molecular target for ivermectin and its aglycone in invertebrates is the family of glutamate-gated chloride channels (GluCls). frontiersin.orgnih.gov These channels are exclusive to invertebrates, which is a key factor in the selective toxicity of the compound. frontiersin.orgnih.gov GluCls are members of the Cys-loop receptor superfamily of ligand-gated ion channels and play a crucial role in mediating inhibitory neurotransmission in neurons and muscle cells. frontiersin.orgnih.gov
When ivermectin aglycone binds to GluCls, it triggers a conformational change that opens the channel's internal pore. aopwiki.org This leads to an influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and preventing the transmission of neuronal signals. aopwiki.org This disruption of nerve and muscle function results in paralysis and ultimately the death of the parasite. nih.gov Specifically, this action affects critical behaviors such as locomotion and feeding. nih.govresearchgate.net The binding of ivermectin is characterized as slow and essentially irreversible, leading to a long-lasting open state of the channel. aopwiki.orgnih.gov
The high-resolution crystal structure of the Caenorhabditis elegans GluCl in complex with ivermectin has provided significant insight into this interaction. frontiersin.orgrcsb.org The structure reveals that ivermectin binds within the transmembrane domain, at the interface between adjacent subunits. frontiersin.orgnih.govresearchgate.net This binding position allows it to physically push the transmembrane helices apart, stabilizing the open conformation of the channel. nih.govresearchgate.net
Agonistic and Allosteric Modulation Studies
Ivermectin aglycone functions as a positive allosteric modulator and, at higher concentrations, a direct agonist of GluCls and other Cys-loop receptors. nih.govsemanticscholar.org
Positive Allosteric Modulation: At low concentrations, ivermectin potentiates the effect of the natural agonist, L-glutamate. nih.govsemanticscholar.org It increases the affinity of the receptor for glutamate (B1630785), meaning that a lower concentration of glutamate is needed to activate the channel. nih.gov For example, in studies on a GluCl subunit from Haemonchus contortus (HcGluCla), glutamate was found to increase the binding affinity of ivermectin more than sevenfold, demonstrating a synergistic allosteric relationship. nih.gov This potentiation of agonist-induced currents is a key feature of its mechanism. frontiersin.orgnih.gov
Direct Agonism: At higher concentrations, ivermectin can directly open the GluCl channel in the absence of glutamate. nih.govsemanticscholar.org This direct activation is typically slow and considered irreversible, leading to sustained channel opening and hyperpolarization. nih.govresearchgate.net Electrophysiological studies on H. contortus GluCl channels expressed in Xenopus oocytes have shown this slow, irreversible activation upon application of ivermectin. nih.gov
This dual action ensures a powerful and persistent inhibitory effect on the parasite's nervous system. The binding of ivermectin induces a global conformational change that propagates from the transmembrane domain to the neurotransmitter binding site, providing a structural basis for its potentiation of glutamate-gated currents. frontiersin.orgsemanticscholar.org
Receptor Subunit Specificity and Binding Dynamics
The binding site for ivermectin is located in a cleft within the transmembrane domain (TMD), at the interface between two adjacent subunits of the pentameric Cys-loop receptor. frontiersin.orgresearchgate.netsemanticscholar.org Specifically, crystallographic studies on the C. elegans α GluCl receptor identified the binding pocket wedged between the M3 helix of one subunit (the principal or '+' face) and the M1 helix of the adjacent subunit (the complementary or '-' face). frontiersin.orgresearchgate.net
The interaction is stabilized by multiple contacts:
Hydrogen Bonds: The initial crystal structure identified three hydrogen bonds linking ivermectin to transmembrane residues, including the M1, M2, and M3 helices. frontiersin.orgsemanticscholar.org
Van der Waals Interactions: Numerous van der Waals forces also contribute to the stable binding of the lipophilic ivermectin molecule within the transmembrane cleft. frontiersin.org
Subsequent research has shown that while the binding pocket is conserved, the necessity of specific hydrogen bonds for high sensitivity may vary between different receptors. frontiersin.org The volume of amino acid residues at specific positions within the M3 helix is a critical determinant of ivermectin sensitivity. For instance, smaller residues like glycine (B1666218) or alanine (B10760859) at the 36' position are associated with high sensitivity, while larger residues can reduce or eliminate it. frontiersin.org
The table below summarizes key findings on the binding dynamics of ivermectin with GluCl receptors from different parasitic models.
| Organism & Receptor | Finding | Significance | Reference |
|---|---|---|---|
| C. elegans GluClα | Crystal structure revealed ivermectin binds at the transmembrane subunit interface (M3 of one subunit and M1 of the adjacent). | Provided the first high-resolution view of the binding site, showing it wedges between helices to force the channel open. | frontiersin.orgrcsb.org |
| H. contortus GluClα3B | Exhibited high sensitivity to ivermectin (EC50 ≈ 0.1 nM) with slow, irreversible activation. A Leu256Phe mutation increased the Kd for ivermectin binding from 0.35 nM to 2.26 nM. | Demonstrates the high affinity of ivermectin for parasite-specific channels and identifies specific residues outside the primary binding pocket that influence sensitivity. | nih.govresearchgate.net |
| H. contortus HcGluCla | Glutamate allosterically increased ivermectin binding affinity by over 7-fold. | Confirms the positive allosteric modulation mechanism where the natural neurotransmitter enhances drug binding. | nih.gov |
| Human GABAA Receptor | Mutagenesis studies showed that the residue volume at the M3 36' position is a crucial determinant of ivermectin sensitivity, with bulky residues blocking access to the binding pocket. | Highlights a conserved structural determinant for ivermectin sensitivity across different Cys-loop receptors, explaining subunit specificity. | frontiersin.org |
Modulation of Cellular Transport Systems (e.g., P-glycoproteins)
Ivermectin aglycone also interacts with cellular transport systems, particularly P-glycoproteins (P-gps). mdpi.com P-gps are members of the ATP-binding cassette (ABC) transporter superfamily, which function as efflux pumps to remove toxins and foreign substances from cells. mdpi.com In parasites, P-gps can play a role in drug resistance by actively pumping anthelmintics like ivermectin out of their target cells. mdpi.comnih.gov
Studies have shown that ivermectin itself is a substrate for P-gp. nih.gov Furthermore, ivermectin can induce the expression of P-gp, potentially contributing to the development of resistance. nih.gov In a murine hepatocyte cell line, ivermectin was found to up-regulate P-gp expression by stabilizing its mRNA, leading to increased functional protein. nih.gov
In parasitic nematodes like H. contortus and cyathostomins, increased expression of P-gp genes is often observed in ivermectin-resistant strains. mdpi.comnih.gov Conversely, the use of P-gp inhibitors has been shown to increase the susceptibility of both sensitive and resistant nematode isolates to ivermectin in vitro. nih.govcambridge.org This suggests that modulating P-gp activity could be a strategy to overcome resistance. For example, in cyathostomins, combining ivermectin with a P-gp inhibitor enhanced the inhibition of larval migration compared to ivermectin alone. nih.gov
Effects on Larval Development Processes in Parasitic Models
Studies using the model organism C. elegans and parasitic species have demonstrated these effects. In C. elegans, while ivermectin did not prevent the hatching of eggs, it did inhibit the growth of larvae at concentrations as low as 5 ng/mL. nih.gov At slightly higher concentrations (6-10 ng/mL), larval development was completely arrested, preventing the worms from reaching the adult stage. nih.gov This stunting of growth is attributed in part to the paralysis of the pharyngeal muscles, which impairs feeding. nih.gov
In filarial nematodes, ivermectin has been shown to inhibit the secretion of extracellular vesicles (EVs) from various larval stages and adult females. nih.govresearchgate.net Since EVs are believed to play a role in host immunomodulation, inhibiting their release may be another mechanism by which the drug impairs the parasite's ability to survive and develop within its host. nih.govresearchgate.net This inhibition of EV secretion was found to be a specific property of ivermectin and occurred at therapeutically relevant concentrations. nih.gov
The table below summarizes research findings on the effects of ivermectin on larval development.
| Parasitic Model | Observed Effect | Mechanism/Note | Reference |
|---|---|---|---|
| Caenorhabditis elegans | Growth of L1 larvae was inhibited at 5 ng/mL. Development was completely arrested at 6-10 ng/mL, preventing worms from reaching adulthood. | Effect attributed to paralysis of pharyngeal muscles, leading to reduced food intake and stunted growth. Egg hatching was unaffected. | nih.gov |
| Haemonchus contortus | A larval development test (LDT) using ivermectin aglycone is effective at differentiating between resistant and susceptible isolates. | The LDT measures the concentration of the drug required to inhibit the development of eggs to the L3 larval stage. | researchgate.net |
| Filarial nematodes (e.g., Brugia malayi) | Inhibited the secretion of extracellular vesicles (EVs) from larval stages and adult females. | This is a specific effect of ivermectin, not seen with several other anthelmintics. It may disrupt the parasite's ability to modulate the host immune system. | nih.govresearchgate.net |
Mechanisms of Resistance to Avermectin Aglycones in Target Organisms
Genetic and Molecular Basis of Resistance
The genetic foundation of resistance to Ivm aglycone is complex and often involves multiple genes. Key mechanisms include mutations in the drug's primary targets and modifications in the expression or function of transporter proteins that control the drug's intracellular concentration.
The primary targets for ivermectin and its aglycone are glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found exclusively in invertebrates. mcgill.ca Binding of the drug to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, and ultimately, paralysis and death of the parasite. nih.gov
Mutations in the genes encoding GluCl subunits can significantly reduce the binding affinity of ivermectin aglycone, thereby conferring resistance. Research has identified specific amino acid substitutions in these receptors in resistant parasite strains. For instance, in the cattle nematode Cooperia oncophora, ivermectin-resistant isolates were found to have mutations in the GluClα3 and GluClβ subunits. mcgill.canih.gov Electrophysiological studies revealed that these mutations led to a decrease in sensitivity to both the natural ligand, glutamate (B1630785), and to ivermectin. mcgill.canih.gov
A key mutation identified in C. oncophora and the sheep parasite Haemonchus contortus is a change from leucine (B10760876) to phenylalanine at position 256 (L256F) in the GluClα3 subunit. nih.gov This single polymorphism was shown to be sufficient to decrease the receptor's sensitivity to ivermectin. nih.gov Studies using Xenopus oocytes to express these channels demonstrated that mutations in the resistant-type GluClα3 subunit resulted in a significant loss of sensitivity to ivermectin. nih.gov Similarly, research on the sea louse Caligus rogercresseyi has identified multiple GluCl subunits with varying sensitivities to ivermectin, where the formation of heteromeric receptors containing an ivermectin-insensitive subunit can render the entire channel complex unresponsive to the drug. plos.org
Table 1: Documented Mutations in Glutamate-Gated Chloride Channels (GluCls) Conferring Ivermectin Resistance This table is interactive. Click on the headers to sort.
| Parasite Species | Gene/Subunit | Mutation | Impact on Sensitivity | Reference |
|---|---|---|---|---|
| Cooperia oncophora | GluClα3 | L256F | Decreased sensitivity to ivermectin and glutamate. | nih.govnih.gov |
| Cooperia oncophora | GluClα3 | E114G, V235A | E114G and V235A had no effect, while L256F alone accounted for the difference in response. | nih.gov |
A second major mechanism of resistance involves the overexpression of efflux transporters, particularly ATP-binding cassette (ABC) transporters like P-glycoproteins (P-gps). nih.gov These membrane proteins function as cellular pumps, actively expelling a wide range of xenobiotics, including this compound, from the cell. This prevents the drug from accumulating to toxic concentrations at its intracellular target sites. nih.gov
Studies have consistently shown a correlation between increased expression of P-gp genes and ivermectin resistance across various nematode species. nih.govnih.gov In Haemonchus contortus, ivermectin-selected strains exhibit higher levels of P-gp mRNA compared to unselected, susceptible strains. nih.gov The critical role of these transporters is further demonstrated by the fact that their inhibition can restore ivermectin sensitivity. The use of P-gp inhibitors, such as verapamil, has been shown to increase the efficacy of ivermectin against resistant strains of H. contortus. nih.govresearchgate.net
Research in the model nematode Caenorhabditis elegans and the equine parasites, cyathostomins, has further solidified the role of these transporters. In cyathostomins, increased transcription of the pgp-9 gene was observed in ivermectin-resistant larvae following drug exposure. nih.gov Furthermore, inhibiting P-gp activity in vitro led to a significant increase in the sensitivity of these resistant larvae to ivermectin. nih.gov A study focusing on C. elegans demonstrated that the deletion of the pgp-9 gene specifically led to a significant increase in ivermectin susceptibility in a resistant strain, a function that was conserved when the H. contortus pgp-9.1 gene was transgenically expressed. biorxiv.org In Strongyloides ratti, repeated treatment with sub-therapeutic doses of ivermectin induced resistance by the fourth generation, which corresponded with a significant upregulation of several ABC transporter genes. nih.govnih.gov
Table 2: Role of P-glycoproteins (P-gps) in Ivermectin Resistance This table is interactive. Click on the headers to sort.
| Organism | P-gp Gene(s) Implicated | Observation | Effect of P-gp Inhibitors | Reference |
|---|---|---|---|---|
| Haemonchus contortus | P-glycoprotein (general), pgp-9.2 | Higher mRNA expression in ivermectin-selected strains. pgp-9.2 highly expressed in resistant isolates. | Verapamil increased ivermectin efficacy. | nih.govnih.gov |
| Teladorsagia circumcincta | P-glycoprotein (general) | Not specified | P-gp inhibitors (valspodar, verapamil, etc.) increased susceptibility to ivermectin in resistant isolates. | researchgate.net |
| Cyathostomins (equine) | pgp-9 | Increased transcription in resistant L3 larvae after ivermectin exposure. | P-gp inhibitors increased sensitivity to ivermectin in resistant larvae. | nih.gov |
| Strongyloides ratti | ABCA, ABCF, ABCG isoforms | Upregulated expression in ivermectin-resistant lines. | Not tested in this study. | nih.govnih.gov |
Metabolic Resistance Mechanisms in Parasites
In addition to target-site and transport-based resistance, parasites can evolve enhanced metabolic pathways to detoxify and inactivate this compound before it can exert its effect. This form of resistance involves enzymes that chemically modify the drug, rendering it harmless.
The primary enzymes implicated in this process are cytochrome P450 monooxygenases (P450s). nih.gov These enzymes play a crucial role in the metabolism of a wide variety of foreign compounds. In the context of ivermectin resistance, an upregulation or modification of specific P450 enzymes can lead to faster clearance of the drug.
A study on the malaria vector Anopheles gambiae investigated potential metabolic resistance pathways to ivermectin. nih.govresearchgate.net By using synergists that inhibit specific enzyme families, researchers found that inhibitors of cytochrome P450s significantly increased mosquito mortality when combined with ivermectin. This suggests that P450-mediated detoxification is a more significant mechanism of protection for these insects than efflux pumps. nih.gov While much of the research on metabolic resistance has focused on ectoparasites, it is considered a common mechanism of insecticide resistance in arthropods and a potential pathway for resistance in helminths as well. malariaworld.orgnih.gov
In Vitro Models for Resistance Detection and Characterization Using Aglycone
The early and accurate detection of anthelmintic resistance is crucial for managing its spread. Various in vitro (laboratory-based) assays have been developed to assess the susceptibility of parasite populations to anthelmintics, including ivermectin and its aglycone form. Using this compound in these tests can be advantageous, as it is often more potent and may provide a clearer distinction between susceptible and resistant isolates. nih.govresearchgate.net
Two commonly employed in vitro methods are the Larval Development Test (LDT) and the Larval Migration Inhibition Test (LMIT).
Micro-Agar Larval Development Test (MALDT): This assay assesses the ability of parasite eggs to develop into third-stage larvae (L3) in the presence of varying concentrations of an anthelmintic. nih.govnih.gov The concentration of the drug that inhibits 50% (LC50) or 99% (LC99) of larval development is determined. nih.gov Studies on Haemonchus contortus have shown that the MALDT can effectively distinguish between ivermectin-susceptible and -resistant isolates. nih.gov The use of this compound in this assay has been shown to significantly enhance its discriminatory power, yielding higher resistance factors and making the identification of highly resistant isolates more straightforward. nih.govresearchgate.net
Larval Migration Inhibition Test (LMIT): This test measures the effect of an anthelmintic on the motility of L3 larvae. nih.govresearchgate.net Larvae are exposed to different drug concentrations, and their ability to migrate through a mesh filter is quantified. A reduction in migration indicates susceptibility to the drug. While useful, the LMIT has sometimes shown less clear discrimination between resistant and susceptible populations compared to the MALDT for certain parasites. conicet.gov.ar However, in other studies, such as with cyathostomins, the LMIT successfully demonstrated increased sensitivity to ivermectin in resistant larvae when P-glycoprotein inhibitors were used. nih.gov
These in vitro models, particularly those employing this compound, are valuable tools for monitoring resistance in parasite populations and for research into the underlying mechanisms of resistance, providing a more sensitive and sometimes more reliable alternative to in vivo tests. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Avermectin (B7782182) Aglycone Analogs
The pursuit of more potent and selective avermectin-based agents has led to a focus on the rational design of new analogs, leveraging a deep understanding of their structure-activity relationships (SAR). researchgate.net The avermectin molecule possesses multiple reactive sites, including hydroxyl groups and carbon-carbon double bonds on the aglycone core, which are prime targets for chemical modification to improve physicochemical properties, biological activity, and stability. researchgate.netfao.org
A key strategy in rational design involves targeted chemical modifications at specific positions of the aglycone. Research has shown that modifications at the C-13 position of the 22,23-dihydroavermectin B1a aglycone significantly influence biological activity. nih.gov For instance, the introduction of lipophilic substituents like halogens and alkoxy groups at this position tends to retain high bioactivity, whereas more polar groups such as hydroxyl and amino groups result in weaker activity. nih.gov Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) analysis has revealed that introducing a negatively charged and bulky group at the 13-position can enhance the fungicidal activity of avermectin B2a aglycon derivatives. researchgate.net Another study found that the absence of the oleandrose (B1235672) sugar moiety can actually promote bioactivity against certain targets, suggesting that aglycone derivatives themselves are promising candidates for development. core.ac.uk
Genetic engineering offers a powerful alternative to chemical synthesis for creating novel analogs. In one notable example, researchers designed new avermectin derivatives, named tenvermectins, by comparing the structures of avermectin, ivermectin, and milbemycin. nih.gov They constructed a genetically engineered strain of Streptomyces avermitilis by replacing the native aveA1 gene, which determines the C-25 substituent, with the milA1 gene from Streptomyces hygroscopicus. nih.gov This "mutasynthesis" approach led to the production of novel aglycones with altered structures at the C-22 to C-25 region, resulting in enhanced acaricidal and nematicidal activities compared to the parent compounds. nih.gov
The table below summarizes the enhanced bioactivity of rationally designed avermectin analogs compared to parent compounds.
| Compound | Target Organism | Bioactivity Metric (LC₅₀) | Fold Improvement vs. Avermectin | Source |
| Avermectin | Tetranychus cinnabarinus | 0.013 µM | - | nih.gov |
| Analog 9j | Tetranychus cinnabarinus | 0.005 µM | 2.6 | nih.gov |
| Analog 16d | Tetranychus cinnabarinus | 0.002 µM | 6.5 | nih.gov |
| Avermectin | Bursaphelenchus xylophilus | 6.746 µM | - | nih.gov |
| Analog 9j | Bursaphelenchus xylophilus | 2.959 µM | 2.3 | nih.gov |
| Tenvermectin A | Tetranychus cinnabarinus | Lower than Avermectin | Enhanced Activity | nih.gov |
| Tenvermectin B | Tetranychus cinnabarinus | Lower than Avermectin | Enhanced Activity | nih.gov |
LC₅₀ (Lethal Concentration, 50%) represents the concentration of a compound that is lethal to 50% of the test organisms. A lower LC₅₀ value indicates higher potency.
These preliminary results provide crucial insights that guide the further modification of the avermectin aglycone in the development of next-generation insecticides and anthelmintics. nih.gov
Integration of Omics Technologies in Biosynthesis and Resistance Studies
The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of avermectin aglycone. nih.govfrontiersin.org These approaches provide a holistic view of the biological processes underlying its biosynthesis and the mechanisms by which organisms develop resistance. researchgate.netfrontiersin.org
Biosynthesis: Understanding the intricate regulatory networks that control avermectin production in Streptomyces avermitilis is crucial for improving industrial yields. jmb.or.kroup.com Comparative transcriptomics has been a powerful tool in this area. By comparing gene expression profiles between high-producing and low-producing strains of S. avermitilis, researchers have identified dozens of genes whose expression is significantly higher in the overproducing strains. nih.govkoreascience.kr These studies revealed that not only are the avermectin biosynthetic genes (including polyketide synthase genes) upregulated, but so are other previously unidentified genes that contribute to overproduction. jmb.or.krnih.gov Further transcriptomic analysis using microarrays has helped to explore the global regulatory mechanisms, such as the role of negative regulators like AveI, which when deleted, can lead to a more than 10-fold increase in avermectin production. oup.com
Metabolomics, the large-scale study of small molecules, offers complementary insights. A comparative metabolomics study using gas chromatography-mass spectrometry (GC-MS) was conducted to understand how the addition of S-adenosylmethionine (SAM) enhances avermectin production. oup.com The analysis identified 230 intracellular metabolites, with 14 being identified as key biomarkers that were significantly different between SAM-treated and untreated cultures. oup.com These biomarkers, including precursors like glucose, oxaloacetic acid, and certain amino acids, provided a clear mechanistic link between SAM and increased avermectin titer. researchgate.netoup.com
Resistance Studies: The emergence of anthelmintic resistance is a significant threat. Integrated omics approaches are critical for elucidating the molecular basis of resistance. andersenlab.org A combined transcriptomic (RNA-Seq) and proteomic (iTRAQ) study on the parasitic nematode Haemonchus contortus analyzed changes in gene and protein expression after ivermectin treatment in both susceptible and resistant strains. mdpi.com The analysis showed that thousands of genes were regulated post-treatment and identified several key protein families consistently implicated in resistance. mdpi.com
The table below highlights key proteins and genes identified through an integrated omics approach that are associated with ivermectin resistance in H. contortus.
| Protein/Gene Family | Function | Implication in Resistance | Source |
| UDP-glycosyltransferases (UGT) | Phase II detoxification; adds a glycosyl group to xenobiotics to increase water solubility and facilitate excretion. | Upregulated in resistant strains, potentially enhancing detoxification of ivermectin. | mdpi.com |
| Glutathione (B108866) S-transferase (GST) | Phase II detoxification; conjugates glutathione to xenobiotics, neutralizing their reactivity. | Upregulated in resistant strains, contributing to the metabolic breakdown of ivermectin. | mdpi.com |
| Cytochrome P450 (CYP) | Phase I detoxification; oxidizes foreign compounds, often as a first step in detoxification. | Pathways involving CYPs were activated post-treatment, suggesting a role in drug metabolism. | mdpi.com |
| P-glycoprotein (Pgp) | Efflux pump; actively transports a wide range of substrates, including drugs, out of cells. | Upregulated in resistant strains, likely reducing intracellular ivermectin concentration. | mdpi.com |
By identifying these resistance-associated molecules and pathways, omics technologies provide a pipeline for discovering new biomarkers for resistance detection and potential targets for novel therapies to overcome it. andersenlab.orgmdpi.com
Computational Chemistry and Modeling in Aglycone Research
Computational chemistry and molecular modeling have become indispensable tools for accelerating research on avermectin aglycones. These in silico methods provide detailed insights into molecular interactions, guide the design of new analogs, and predict biological activities, thereby reducing the time and cost associated with experimental work. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is used to correlate the chemical structure of compounds with their biological activity. nih.gov Studies on avermectin analogs have successfully used QSAR to demonstrate that factors such as molecular shape, size, connectivity, and the distribution of electronic charges have substantial effects on insecticidal potency. nih.gov For example, 3D-QSAR models have predicted that introducing a bulky and negatively charged group at the 13-position of the avermectin B2a aglycon would increase its fungicidal activity. researchgate.net QSAR models have also been developed to reliably predict the ecotoxicological characteristics of various avermectins, which is crucial for environmental risk assessment. nih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, while MD simulations provide a view of the dynamic evolution of the complex over time, assessing its stability and conformational changes. nih.govscispace.com These techniques have been extensively applied to ivermectin and its aglycone to understand its mechanism of action against various targets.
For instance, multiple studies have used docking and MD simulations to investigate ivermectin's interaction with viral and host proteins. nih.govnih.gov These simulations have identified key amino acid residues responsible for binding and have calculated binding affinities, such as the MolDock score. scispace.comnih.gov One study exploring ivermectin's interaction with 15 potential drug targets related to COVID-19 used docking, MM-GBSA analysis, and a 100-nanosecond MD simulation to confirm the stability of the protein-ligand complexes. nih.gov Another investigation used these methods to predict that ivermectin could bind with high affinity to multiple sites on human fibrinogen, potentially interfering with the formation of microclots. mit.edu These computational results suggest that ivermectin binds stably within the binding pockets of target proteins, supported by a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov
The following table summarizes several computational studies on ivermectin, highlighting the diverse targets and key findings.
| Protein Target(s) | Computational Methods Used | Key Findings | Source |
| SARS-CoV-2 Nsp9 and Host IMPα | Molecular Docking, MM-GBSA, Molecular Dynamics (MD) Simulation | Predicted stable binding of ivermectin; identified key interacting residues and stable root mean square deviation (RMSD) over 100 ns. | nih.gov |
| SARS-CoV-2 PLpro, Nsp14, N Phosphoprotein, Human ACE-2 | Molecular Docking | Ivermectin showed the highest binding affinity among tested drugs to all four protein targets, forming multiple hydrogen bonds. | nih.gov |
| VEGF and GSTs (Bladder Cancer) | Molecular Docking, MD Simulation | Ivermectin efficiently targeted the binding pockets of VEGF receptor proteins and showed stable dynamics, suggesting potential anti-tumor activity. | nih.gov |
| Fibrinogen | Molecular Docking, MD Simulation | Ivermectin is predicted to bind with high affinity to fibrinogen, particularly in the central E region, suggesting a potential to interfere with abnormal clot formation. | mit.edu |
| SARS-CoV-2 3CL Protease and HR2 Domain | Molecular Docking, MD Simulation | Ivermectin was predicted to bind to and induce conformational changes (unfolding/folding) in the viral proteins. | scispace.compreprints.org |
These in silico explorations provide powerful hypotheses that can be tested experimentally, guiding the rational design of new drugs and the repurposing of existing ones. nih.govnih.gov
Q & A
Q. What validated experimental protocols exist for quantifying IVM aglycone in biological samples?
High-performance liquid chromatography (HPLC) coupled with hydrolysis steps is widely used to quantify this compound. Hydrolysis of IVM (e.g., via enzymatic or chemical methods) generates the aglycone form, which can then be analyzed using reverse-phase HPLC with UV or mass spectrometry detection. Robustness testing under varying pH, temperature, and mobile-phase conditions ensures method reliability, as demonstrated in studies on isoflavone aglycones . For IVM-specific protocols, hydrolysis conditions and validation parameters (e.g., limit of detection, recovery rates) should align with established pharmacological workflows .
Q. How should in vitro studies on this compound’s antiparasitic activity be designed to ensure reproducibility?
Experimental designs should include:
- Control groups : Untreated samples and vehicle controls (e.g., DMSO) to account for solvent effects.
- Concentration gradients : Log-scale concentrations (e.g., 0.1–100 µM) to assess dose-response relationships, as seen in studies on Ancylostoma caninum .
- Time-course analyses : Multiple time points (e.g., 4–24 hours) to capture dynamic effects, similar to bovine oocyte maturation studies .
- Replication : Triplicate assays per condition to mitigate variability.
Q. What analytical techniques confirm the structural identity and purity of synthesized this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity should be validated via HPLC (>95% peak area) under gradient elution conditions. For novel derivatives, elemental analysis and X-ray crystallography may further corroborate identity .
Advanced Research Questions
Q. How do this compound’s mechanisms of action differ from its parent compound, and what molecular targets drive resistance?
this compound retains activity at glutamate-gated chloride channels (GluClRs) but with reduced efficacy compared to IVM, particularly at α-subunit homomeric receptors in C. elegans and H. contortus. Resistance mechanisms may involve mutations in GluClR subunits (e.g., M3 helix) or enhanced drug efflux via ABC transporters. Comparative electrophysiological assays (e.g., patch-clamp on recombinant receptors) and genetic screens (e.g., RNAi knockdown) are essential to dissect these pathways .
Q. How should researchers address contradictory data on this compound’s efficacy across different parasite strains?
Contradictions may arise from:
- Strain-specific genetic variability : Genotype-resistant vs. susceptible strains using whole-genome sequencing.
- Experimental conditions : Standardize factors like solvent concentration (e.g., DMSO ≤0.1%) and incubation time.
- Data normalization : Express inhibition percentages relative to vehicle controls, as in A. caninum studies . Meta-analyses of published EC₅₀ values and cross-validation with in vivo models (e.g., rodent nematodes) can resolve discrepancies.
Q. What methodologies are suitable for investigating this compound’s epigenetic or metabolic effects in eukaryotic cells?
- Metabolomic profiling : Use LC-MS/MS to track changes in pyruvate, ATP, and acetyl-CoA levels, as applied in bovine oocyte maturation studies .
- Chromatin immunoprecipitation (ChIP) : Assess histone modification patterns (e.g., H3K27ac) under this compound exposure.
- Single-cell RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells.
Q. How can researchers optimize this compound derivatives for enhanced pharmacokinetic properties?
- Structure-activity relationship (SAR) studies : Systematically modify the aglycone’s disaccharide or macrocyclic lactone regions.
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to GluClRs.
- Pharmacokinetic assays : Measure plasma half-life and tissue distribution in rodent models via radiolabeled compounds .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Isobologram analysis : For combination studies (e.g., this compound + benzimidazoles), calculate synergistic/additive effects .
- Error propagation : Account for variability in triplicate measurements using standard error of the mean (SEM).
Methodological Guidance for Data Interpretation
Q. How should researchers validate the specificity of this compound’s interaction with putative targets?
- Competitive binding assays : Use fluorescently labeled this compound and unlabeled competitors (e.g., moxidectin).
- CRISPR/Cas9 knockout models : Delete GluClR subunits in cell lines and assess loss of drug response.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptor proteins .
What criteria define a robust research question for this compound studies?
Align with the FINER framework:
- Feasible : Ensure access to parasite strains, reagents, and analytical instrumentation.
- Novel : Address gaps (e.g., resistance mechanisms in understudied helminths).
- Ethical : Follow animal welfare guidelines for in vivo work.
- Relevant : Prioritize questions with translational potential (e.g., novel anthelmintics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
